1-Methyl-1H-indazole-7-carbonitrile

Descripción general

Descripción

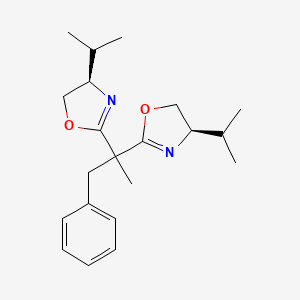

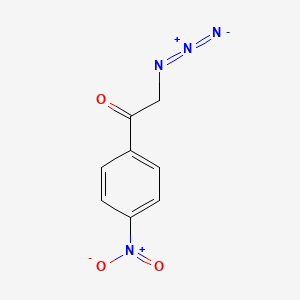

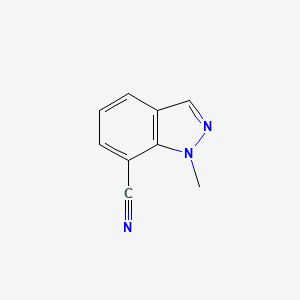

“1-Methyl-1H-indazole-7-carbonitrile” is a chemical compound with the molecular formula C9H7N3 . It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazole derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indazole-7-carbonitrile” consists of a bicyclic system with a pyrazole ring fused to a benzene ring . The compound has a molecular weight of 157.17 Da .

Chemical Reactions Analysis

Indazole derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, have been synthesized through various chemical reactions. These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds, reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Aplicaciones Científicas De Investigación

Chemistry and Biological Activities

1-Methyl-1H-indazole-7-carbonitrile is part of the indazole derivatives, a group of nitrogen-containing heterocyclic compounds. These compounds, including 1-Methyl-1H-indazole-7-carbonitrile, have been widely studied for their diverse biological activities, offering potential as therapeutic agents. Research has shown that indazole derivatives possess promising anticancer and anti-inflammatory properties. They also show potential in treating disorders involving protein kinases and neurodegeneration, demonstrating their significant pharmacological importance. This makes them a foundational structure for a broad array of compounds with potential therapeutic value (Denya, Malan, & Joubert, 2018).

Development of Anti-tumor Agents

Indazole derivatives, including those similar to 1-Methyl-1H-indazole-7-carbonitrile, have been highlighted as promising anti-tumor agents. They belong to a class of heterocyclic compounds with varied biological activities, such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. Specifically, their anti-tumor potential has been the focus of recent research advances, with structural modifications on active indazole derivatives being beneficial for obtaining more potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).

Chemical Synthesis and Applications

The synthesis of indazole derivatives, including the specific type represented by 1-Methyl-1H-indazole-7-carbonitrile, has been a subject of interest due to their applicability in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as favorable tools for constructing functionalized indazole derivatives. These methods provide improved tolerance in medicinal applications, functional flexibility, and structural complexity, indicating the significance of these compounds in the development of new chemical entities and pharmaceuticals (Shiri, Roosta, Dehaen, & Amani, 2022).

Environmental Applications

Beyond their pharmacological importance, indazole derivatives, by extension, could have applications in environmental science, particularly in the adsorption of pollutants. Though not directly linked to 1-Methyl-1H-indazole-7-carbonitrile, research on similar heterocyclic compounds demonstrates their potential in adsorbing organic chemicals, indicating the broader applicability of these compounds in environmental remediation and pollution control. The mechanisms of adsorption involving hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds, underscore the versatility of indazole derivatives in addressing environmental challenges (Pan & Xing, 2008).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indazole-4-carboxaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Indazole-containing derivatives, including “1-Methyl-1H-indazole-7-carbonitrile”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

Propiedades

IUPAC Name |

1-methylindazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJKKKFBZZALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C#N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294987 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indazole-7-carbonitrile | |

CAS RN |

256228-68-9 | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256228-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.